Ethylene-d4 glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethylene-d4 glycol serves as a deuterated NMR solvent []. This means it contains four deuterium atoms (D) replacing the usual hydrogen (H) atoms in its structure. These deuterium atoms possess a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference in spin properties offers several advantages:

- Reduced signal interference: Hydrogen atoms in the solvent molecules can overlap with signals from the sample being analyzed in NMR spectroscopy. Deuterium, with its different spin, produces minimal to no interference, leading to cleaner and more accurate spectra [].

- Lock signal: The deuterium lock signal helps maintain a stable magnetic field during NMR experiments, ensuring reproducible and reliable results [].

These features make ethylene-d4 glycol a preferred solvent for various NMR applications, including:

- Structural analysis of organic molecules: Identifying and characterizing the functional groups and overall structure of organic compounds [].

- Protein and biomolecule analysis: Studying the structure and dynamics of proteins, peptides, and other biomolecules [].

- Drug discovery and development: Characterizing the binding interactions between drug candidates and their targets [].

Synthesis of Deuterated Compounds:

Ethylene-d4 glycol can serve as a starting material for the synthesis of other deuterated compounds []. These compounds are valuable in various research fields, including:

- Metabolic studies: Deuterium-labeled molecules can be used to trace metabolic pathways within living organisms, providing insights into cellular processes [].

- Mechanism studies: Studying the mechanisms of chemical reactions by incorporating deuterium into specific positions of molecules [].

- Drug development: Deuterated drugs can be used to improve the pharmacokinetic properties of existing drugs, such as extending their half-life in the body [].

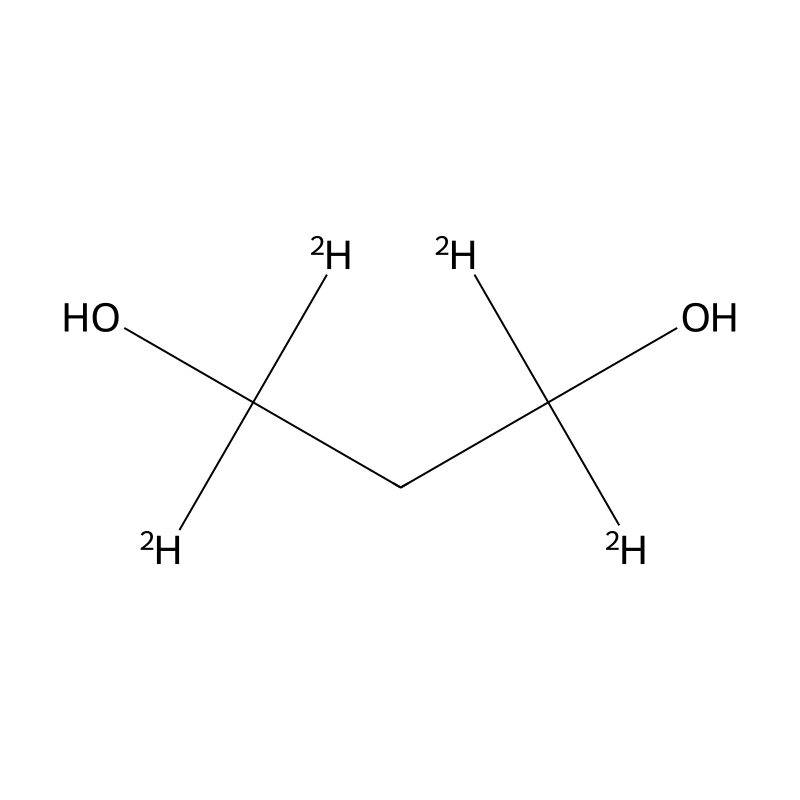

Ethylene-d4 glycol, also known as 1,2-ethanediol-d4, is a deuterated form of ethylene glycol, with the molecular formula and a molecular weight of 66.09 g/mol. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in studies requiring isotopic labeling. Ethylene-d4 glycol is a colorless, odorless liquid that is hygroscopic and miscible with water and many organic solvents .

Ethylene-d4 glycol is generally considered a safe material. It is classified as non-hazardous for transport []. However, as with any laboratory chemical, it's important to handle it with care following standard laboratory safety protocols. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling the compound.

- Esterification: Ethylene-d4 glycol can react with carboxylic acids to form esters. The deuterated nature allows for tracing and studying reaction mechanisms.

- Dehydration: Under acidic conditions, ethylene-d4 glycol can undergo dehydration to form ethers or cyclic compounds.

- Oxidation: It can be oxidized to form glycols or other oxygenated compounds, which can be monitored using spectroscopic techniques due to the presence of deuterium .

Ethylene-d4 glycol can be synthesized using various methods:

- Hydrogenation of Acetaldehyde: Acetaldehyde can be hydrogenated in the presence of deuterium gas over a catalyst to produce ethylene-d4 glycol.

- Deuterated Ethylene Oxide Hydrolysis: Ethylene oxide can be reacted with deuterated water (heavy water) to yield ethylene-d4 glycol.

- Reduction of Deuterated Carboxylic Acids: Deuterated acids can be reduced using lithium aluminum deuteride or other reducing agents to produce ethylene-d4 glycol .

Studies involving ethylene-d4 glycol often focus on its interactions with other chemicals and biological systems. Its isotopic labeling allows for detailed tracking of metabolic pathways and reaction mechanisms. For instance, researchers have used it to study the kinetics of reactions involving alcohols and acids, providing insights into the effects of isotopic substitution on reaction rates and mechanisms .

Several compounds share structural similarities with ethylene-d4 glycol. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Ethylene Glycol | Non-deuterated; widely used in antifreeze and plastics. | |

| Propylene Glycol | Used as a food additive; has different physical properties. | |

| Glycerol | Contains three hydroxyl groups; used in pharmaceuticals. | |

| Diethylene Glycol | Higher molecular weight; used in antifreeze formulations. |

Ethylene-d4 glycol's unique feature lies in its isotopic labeling, which allows for precise tracking in chemical and biological research, setting it apart from its non-deuterated counterparts .

Catalytic Hydrogen-Deuterium Exchange Strategies for Selective Isotope Incorporation

Catalytic H/D exchange reactions using deuterium oxide (D₂O) or deuterium gas (D₂) are pivotal for selective deuteration. Platinum group metals (e.g., Pd, Rh) and iron-based catalysts enable efficient deuteration of ethylene glycol derivatives under mild conditions. For instance, Pd/C catalysts facilitate benzylic and aromatic C–H bond activation, achieving up to 99% deuterium incorporation in ethylene-d4 glycol.

Key Reaction Parameters

| Catalyst | Temperature (°C) | D Source | Deuteration Efficiency | Reference |

|---|---|---|---|---|

| Pd/C | 90–130 | D₂O | 95–99% | |

| Fe-Cellulose | 25–100 | D₂O | 85–98% | |

| Rh₂O₃ | 100–150 | D₂ | 90–97% |

Mechanistic studies reveal that deuterium transfer occurs via radical intermediates or metal-hydride complexes, depending on the catalyst. For example, tetra-n-butylammonium decatungstate (TBADT) enables photocatalytic deuteration of polyethylene glycol derivatives using D₂O, achieving 11.5 deuterium atoms per molecule under UV light.

Solid-Phase Deuteration Approaches Using Metal Catalysts

Solid-phase methods leverage heterogeneous catalysts for scalable deuteration. A patented method employs Cu-Ni/SiO₂ composites to catalyze the reaction between deuterated acetylene (C₂D₂) and D₂, yielding ethylene-d4 glycol with >95% purity. The process involves:

- Deuterated Acetylene Synthesis:

$$

\text{CaC}2 + 2\text{D}2\text{O} \rightarrow \text{C}2\text{D}2 + \text{Ca(OD)}_2

$$ - Hydrogenation:

$$

\text{C}2\text{D}2 + \text{D}2 \xrightarrow{\text{Cu-Ni/SiO}2} \text{C}2\text{D}4\text{O}_2

$$

- Temperature: 150–200°C

- Pressure: 0.5–0.8 MPa

- Space Velocity: 1–1.5 h⁻¹

Continuous Flow Reactor Systems for Scalable Deuterated Glycol Synthesis

Continuous flow reactors enhance reaction control and scalability. A tube-in-tube reactor design enables simultaneous calcium carbide hydrolysis (exothermic) and acetylene deuteration (endothermic), achieving 87% yield of ethylene-d4 glycol. Key advantages include:

- Thermal Regulation: Solvent mixtures (e.g., DMSO/H₂O) modulate heat release kinetics.

- Process Efficiency: Gram-scale production with 92% isotopic purity.

Mechanochemical Activation in Calcium Carbide-Based Deuteration Processes

Mechanochemistry offers solvent-free deuteration using ball milling. Calcium carbide (CaC₂) reacts with D₂O in a 3D-printed nylon reactor, generating deuterated acetylene for subsequent hydrogenation. This method reduces energy consumption by 40% compared to thermal approaches.

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 h |

| Deuterium Uptake | 98% |

| Byproduct Formation | <2% (deuterated ethane) |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant